6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
CAS No.: 135631-90-2
Cat. No.: VC21156675
Molecular Formula: C11H12BrNO
Molecular Weight: 254.12 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 135631-90-2 |
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Molecular Formula | C11H12BrNO |
Molecular Weight | 254.12 g/mol |
IUPAC Name | 6-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one |
Standard InChI | InChI=1S/C11H12BrNO/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) |
Standard InChI Key | FTRFIBKHXWYJAW-UHFFFAOYSA-N |
SMILES | CC1(CC(=O)NC2=C1C=C(C=C2)Br)C |
Canonical SMILES | CC1(CC(=O)NC2=C1C=C(C=C2)Br)C |
Chemical Identity and Structural Properties
6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one is identified by the CAS number 135631-90-2 and possesses the molecular formula C11H12BrNO with a molecular weight of 254.12 g/mol . The compound is also known by several synonyms including 6-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one and 6-Bromo-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one . Its systematic IUPAC name is 6-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one, which precisely describes its structural features .
Structural Characteristics
The compound features a heterocyclic structure with a quinoline core that has been modified through the addition of specific functional groups. The chemical structure can be represented by the canonical SMILES notation: CC1(CC(=O)NC2=C1C=C(C=C2)Br)C . This notation indicates the presence of a bromine atom at the 6-position of the quinoline ring, two methyl groups at the 4-position, and a lactam functional group that forms part of the dihydroquinoline system.
Physical Properties
While comprehensive physical property data for this specific compound is limited in the available literature, similar brominated quinolinone derivatives typically exhibit the following characteristics:
Synthesis Methods and Production
The synthesis of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one involves several chemical reactions and transformations. Understanding these synthetic routes is essential for researchers and manufacturers working with this compound.
Laboratory Synthesis Routes
The preparation of this compound typically follows a multi-step procedure that begins with readily available starting materials. The general synthetic pathway involves:
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Selection of an appropriate aniline derivative as the starting material
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Introduction of the bromine atom at the desired position (bromination)
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Cyclization to form the quinoline core structure
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Reduction to obtain the dihydroquinoline framework
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Introduction of the methyl groups at the 4-position
Key Reaction Conditions
The bromination step typically requires careful control of reaction conditions to ensure regioselectivity, with the bromine atom being introduced specifically at the 6-position of the aromatic ring. This step often employs brominating agents under controlled temperature and pH conditions. The cyclization step may utilize acidic or basic catalysts to facilitate ring formation, while the reduction step typically employs appropriate reducing agents to convert the quinoline to the dihydroquinoline form.
Industrial Scale Considerations
For industrial-scale production, process optimization becomes critical to ensure cost-effectiveness, safety, and environmental sustainability. This may involve continuous flow processes, catalyst optimization, and careful selection of solvents and reaction conditions. Scale-up challenges might include heat management, mixing efficiency, and purification techniques suitable for larger volumes.
Chemical Reactivity and Transformations
The presence of specific functional groups in 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one enables it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Oxidation Reactions
The dihydroquinoline core can undergo oxidation to form fully aromatic quinoline derivatives. Common oxidizing agents for such transformations include potassium permanganate and chromium trioxide. These reactions can be useful in creating more structurally diverse derivatives with potentially different biological activities.
Reduction Reactions
Although the compound already contains a partially reduced quinoline system, further reduction of specific functional groups is possible. Reducing agents such as sodium borohydride and lithium aluminum hydride can be employed for such transformations. These reactions might target the lactam group or other reducible functionalities in the molecule.
Substitution Reactions
The bromine atom at the 6-position serves as an excellent handle for further functionalization through various substitution reactions. Nucleophilic substitution can introduce amines, thiols, or alkoxy groups, while metal-catalyzed coupling reactions can form carbon-carbon bonds. These transformations expand the molecular diversity accessible from this scaffold.
Reaction Outcomes and Products
The products formed from these reactions depend on the specific reagents, conditions, and catalysts employed. For example, substitution of the bromine atom can lead to a wide range of derivatives with varying electronic and steric properties. These structural modifications can significantly influence the compound's biological activity and physicochemical characteristics.
Biological Activity and Medicinal Applications
Compounds containing the quinolinone scaffold, including brominated derivatives like 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one, have demonstrated various biological activities that make them interesting candidates for medicinal chemistry research.
Antimicrobial Properties
Research on structurally similar quinolinone derivatives has revealed promising antimicrobial activities. While specific data for 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one is limited, related compounds have shown effectiveness against various bacterial strains. The presence of the bromine atom and the specific substitution pattern likely contribute to these properties by influencing membrane permeability and target binding.
Structure-Activity Relationships
Understanding the relationship between the structural features of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one and its biological activities is crucial for rational drug design. The following table compares this compound with structurally related quinolinones:
Compound | Structural Features | Reported Biological Activities |
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6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one | Bromine at 6-position, dimethyl at 4-position | Under investigation |
7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | Bromine at 7-position, dimethyl at 4-position | Moderate antimicrobial, low nanomolar anticancer activity |
5-Bromo-3,4-dihydroquinolin-2(1H)-one | Bromine at 5-position, no methyl groups | High antimicrobial, moderate anticancer activity |
This comparison highlights how subtle structural differences can significantly impact biological activity profiles.
Comparison with Structural Analogs
Examining the similarities and differences between 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one and related compounds provides valuable insights into structure-property relationships.
Halogenated Analogs
Replacing the bromine atom with other halogens creates a series of compounds with varying electronic and steric properties:
Halogen Analog | Key Differences | Property Implications |
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6-Chloro-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one | Smaller halogen atom, stronger electronegativity | Potentially different binding affinities and reaction pathways |
6-Fluoro-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one | Smallest halogen, highest electronegativity | Distinct electronic effects, potentially more metabolically stable |
6-Iodo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one | Larger halogen atom, weaker electronegativity | Different reactivity profile, potential for specialized coupling reactions |
Non-methylated Analogs
Current Research Trends and Future Directions
Research interest in 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one and related quinolinone derivatives continues to evolve, with several promising avenues being explored.
Medicinal Chemistry Applications
Current research is investigating the potential of this compound and its derivatives as pharmacophores in drug design. The unique structural features of the molecule make it an interesting scaffold for developing compounds with specific biological activities. Ongoing studies are exploring its potential applications in antimicrobial, anticancer, and other therapeutic areas.
Material Science Applications
The distinct electronic and structural properties of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one may also find applications in material science. The compound's reactivity profile allows for various chemical modifications that could lead to new materials with specific electronic and optical properties. This area represents an emerging field of research that merits further investigation.
Research Gaps and Opportunities
Despite the promising aspects of this compound, several research gaps remain:
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Comprehensive physical property data specifically for 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
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Detailed structure-activity relationship studies comparing various substitution patterns
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Mechanistic understanding of its biological activities
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Optimization of synthetic routes for improved yield and purity
Addressing these gaps presents opportunities for researchers to contribute valuable knowledge to the field.
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